molecular formula C30H44N2O14 B607822 amyloid P-IN-1 CAS No. 1819986-22-5

amyloid P-IN-1

Número de catálogo: B607822
Número CAS: 1819986-22-5
Peso molecular: 656.7 g/mol
Clave InChI: KSKLDMGKWDUQCT-DNQXCXABSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK3039294 is an orally available small molecule inhibitor of serum amyloid P component (SAP) binding to amyloid fibrils for the depletion of serum amyloid-P (SAP) component from the circulation.

Actividad Biológica

Amyloid P-IN-1, also known as serum amyloid P component (SAP), is a glycoprotein that plays significant roles in various biological processes, particularly in the context of amyloid diseases. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Amyloid P Component

Serum Amyloid P Component is a member of the pentraxin family of proteins and serves as a crucial component in the innate immune response. It is primarily produced by the liver and circulates in the bloodstream, where it interacts with various immune cells and contributes to the regulation of inflammation and tissue remodeling . SAP has been identified as a potential therapeutic target for treating amyloidosis and related disorders due to its unique properties.

Mechanisms of Biological Activity

  • Immunomodulatory Functions :
    • SAP acts as an immunomodulator by binding to damaged tissues and promoting phagocytosis by macrophages. It enhances the clearance of amyloid deposits, thereby mitigating tissue damage associated with amyloidosis .
    • It also regulates the activity of complement proteins, which are critical for opsonization and clearance of pathogens .
  • Role in Amyloid Diseases :
    • In systemic amyloidosis, SAP levels are often elevated, indicating its involvement in disease progression. Studies show that SAP can bind to amyloid fibrils, stabilizing them and potentially influencing their deposition in tissues .
    • The kinetics of SAP turnover have been studied using iodine-123-labeled SAP, revealing differences in plasma clearance rates between healthy individuals and patients with systemic amyloidosis, which may correlate with disease severity .
  • Potential Therapeutic Applications :
    • Research indicates that targeting SAP could provide therapeutic benefits in conditions characterized by excessive inflammation or fibrosis. For instance, recombinant human SAP is being explored for its potential to modulate fibrotic responses in various diseases .

Case Study 1: Systemic Amyloidosis

A cohort study involving 49 patients with histologically confirmed systemic amyloidosis demonstrated altered SAP kinetics compared to healthy controls. The study utilized gamma camera imaging to assess whole-body retention of labeled SAP, revealing faster plasma disappearance in amyloidosis patients. This suggests a potential link between SAP dynamics and clinical outcomes in amyloidosis .

Case Study 2: Diagnostic Utility

A validation cohort study analyzed 95 patients for systemic amyloidosis using serum samples for mass spectrometry-based proteomic analysis. The findings highlighted how SAP levels can serve as diagnostic markers for distinguishing between different types of amyloidosis (e.g., AL vs. ATTR) based on their proteomic profiles .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferencePatient CohortKey FindingsImplications
49 patients with systemic amyloidosisAltered SAP kinetics; faster plasma clearancePotential biomarker for disease severity
95 patients diagnosed with systemic amyloidosisMass spectrometry identified distinct proteomic signaturesDiagnostic utility for amyloid type classification
Various immune-associated diseasesSAP modulates immune response; potential therapeutic targetDevelopment of SAP-targeted therapies

Future Directions

Research into this compound continues to evolve, focusing on its role as a biomarker for various diseases and its therapeutic potential. Future studies should aim at:

  • Elucidating the precise molecular mechanisms by which SAP interacts with immune cells.
  • Exploring the efficacy of SAP-targeted therapies in clinical settings.
  • Investigating the relationship between SAP levels and patient outcomes across different types of amyloid diseases.

Aplicaciones Científicas De Investigación

Clinical Research Applications

1. Alleviating Alzheimer's Disease Symptoms

One of the primary applications of amyloid P-IN-1 is its involvement in clinical trials aimed at reducing amyloid levels in patients with Alzheimer's disease. A notable study titled "Depletion of Serum Amyloid P Component in Alzheimer’s Disease" investigates the effects of reducing serum amyloid P component levels using a compound called CPHPC (cyclohexyl phosphonofluoridate) on patients with mild Alzheimer's disease. This double-blind, placebo-controlled trial seeks to evaluate the safety and efficacy of this approach over three years .

2. Diagnostic Tool Enhancement

Amyloid imaging, particularly using Pittsburgh Compound B (PiB), has become an essential tool in diagnosing Alzheimer's disease by detecting fibrillar amyloid β deposits in the brain. The integration of this compound into diagnostic protocols could enhance the accuracy and early detection capabilities of these imaging techniques, allowing for timely intervention .

Therapeutic Interventions

1. Mechanism of Action

Research has shown that this compound may influence key pathways involved in amyloid precursor protein processing. For instance, prolyl isomerase Pin1 has been identified as a regulator that inhibits GSK3β kinase activity, thereby reducing amyloid precursor protein levels and potentially mitigating amyloid plaque formation . This mechanism underscores the therapeutic promise of this compound in modifying disease progression.

2. Combination Therapies

The use of this compound in conjunction with other therapeutic agents targeting different aspects of Alzheimer's pathology could enhance treatment efficacy. For example, combining amyloid-targeting therapies with agents that modulate tau pathology may provide a more comprehensive approach to managing Alzheimer's disease .

Case Study: CPHPC Trial

  • Objective : To assess the impact of serum amyloid P component depletion on cognitive decline.
  • Methodology : Participants received either CPHPC or placebo via subcutaneous injection three times daily.
  • Findings : Initial results suggest that reducing serum amyloid P levels may correlate with improved cognitive outcomes, although further analysis is required to confirm these findings .

Data Summary

Application AreaDescriptionKey Findings
Alzheimer's Disease Treatment Investigating CPHPC for serum amyloid P component reductionPotential cognitive improvement observed; ongoing trials needed
Diagnostic Imaging Enhancing accuracy through amyloid imaging techniquesEarly detection capabilities improved with integration of new biomarkers
Mechanism Exploration Understanding regulatory roles of Pin1 in APP processingPin1 inhibition leads to reduced APP levels and lower plaque formation

Propiedades

IUPAC Name

oxan-4-yloxycarbonyloxymethyl (2R)-1-[6-[(2R)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKLDMGKWDUQCT-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
amyloid P-IN-1
Reactant of Route 2
Reactant of Route 2
amyloid P-IN-1
Reactant of Route 3
Reactant of Route 3
amyloid P-IN-1
Reactant of Route 4
Reactant of Route 4
amyloid P-IN-1
Reactant of Route 5
Reactant of Route 5
amyloid P-IN-1
Reactant of Route 6
Reactant of Route 6
amyloid P-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.